molecular formula C9H9N5O B1446980 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide CAS No. 1798713-75-3

5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide

Cat. No. B1446980
CAS RN: 1798713-75-3
M. Wt: 203.2 g/mol
InChI Key: WZVCHXNAUQIDJM-UHFFFAOYSA-N
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Description

5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. Heterocyclic compounds are known for their wide range of applications in major fields, including in the pharmaceutical industry .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-aminopyrazoles have been used as precursors in the synthesis of condensed heterocyclic systems . In one study, 5-aminopyrazole derivatives were synthesized through a two-component strategy that afforded phthalide-fused pyrazole derivatives .


Molecular Structure Analysis

Pyrazoles, which are a class of five-membered heterocycles, are known for their structural diversity. They exhibit tautomerism, a phenomenon that may influence their reactivity and impact the synthetic strategies where pyrazoles take part .


Chemical Reactions Analysis

5-Amino-pyrazoles have been used in a wide variety of chemical reactions to construct diverse heterocyclic scaffolds. These reactions include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of 5-amino-1H-pyrazolo [4,3-b]pyridine derivatives and annulation of imidazole and pyrimidine rings . This process involves the reaction of 1-Alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo [4,3-b]pyridine nitriles and amides .

Development of Drugs for Central Nervous System

The compound is a promising substrate for the development of drugs for the treatment of the central nervous system . It has been found among the pyrazolo [4,3-b]-pyridine derivatives amino-functionalized in the pyridine ring .

Antiviral Applications

The compound has potential antiviral applications. It has been found among the pyrazolo [4,3-b]-pyridine derivatives amino-functionalized in the pyridine ring .

Anti-inflammatory Applications

The compound has potential anti-inflammatory applications. It has been found among the pyrazolo [4,3-b]-pyridine derivatives amino-functionalized in the pyridine ring .

Tumor Treatment

The compound has potential applications in tumor treatment. It has been found among the pyrazolo [4,3-b]-pyridine derivatives amino-functionalized in the pyridine ring .

Cardiovascular Treatment

The compound has potential applications in cardiovascular treatment. It has been found among the pyrazolo [4,3-b]-pyridine derivatives amino-functionalized in the pyridine ring .

Bacterial Disease Treatment

The compound has potential applications in the treatment of bacterial diseases. It has been found among the pyrazolo [4,3-b]-pyridine derivatives amino-functionalized in the pyridine ring .

Antifungal Activity

The compound has potential antifungal activity. A series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides have been synthesized by multistep reactions starting from 4-chloropyridine-3-sulfonamide . Many of these compounds show greater efficacy than fluconazole, mostly towards Candida albicans and Rhodotorula mucilaginosa species, with MIC values ≤ 25 µg/mL .

Future Directions

The future directions for research on 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide could include further exploration of its synthesis methods, investigation of its mechanism of action, and evaluation of its potential applications in the pharmaceutical industry. Given the wide range of biological activities exhibited by similar compounds, it could be a promising candidate for drug development .

properties

IUPAC Name

5-amino-1-pyridin-3-ylimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c10-8-7(9(11)15)13-5-14(8)6-2-1-3-12-4-6/h1-5H,10H2,(H2,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVCHXNAUQIDJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=NC(=C2N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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